molecular formula C14H22N2O2 B2590515 N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2202324-49-8

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2590515
CAS RN: 2202324-49-8
M. Wt: 250.342
InChI Key: LMHZAWGWZIVRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a potential drug candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its synthesis, mechanism of action, and therapeutic potential.

Mechanism of Action

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide increases the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has also been shown to increase the levels of GHB (gamma-hydroxybutyrate), which has been implicated in the regulation of sleep, appetite, and mood.
Biochemical and physiological effects:
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has been shown to increase the levels of GABA and GHB in the brain, which can reduce the excitability of neurons and prevent seizures. N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in rodents. However, the exact biochemical and physiological effects of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide are still being investigated.

Advantages and Limitations for Lab Experiments

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has several advantages for laboratory experiments, including its high purity and stability as a crystalline solid. However, N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is relatively expensive compared to other GABA aminotransferase inhibitors, which may limit its use in some experiments. Additionally, N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide, including:
1. Investigation of the long-term effects of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide on GABA and GHB levels in the brain.
2. Development of more potent and selective GABA aminotransferase inhibitors.
3. Investigation of the therapeutic potential of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide for other neurological disorders, such as depression and schizophrenia.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide in humans.
5. Investigation of the safety and tolerability of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide in humans.
Conclusion:
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is a small molecule inhibitor of the enzyme GABA aminotransferase, which has been extensively studied for its therapeutic potential for various neurological disorders. N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has several advantages for laboratory experiments, including its high purity and stability as a crystalline solid. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide and its potential as a therapeutic agent.

Synthesis Methods

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can be synthesized by reacting N-methyl-2-(prop-2-en-1-ylamino)propanamide with 4-cyclopropylpiperidin-1-ylamine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research to investigate its therapeutic potential for various neurological disorders. Several studies have shown that N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in rodents.

properties

IUPAC Name

N-[2-(4-cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-13(17)15(2)10-14(18)16-8-6-12(7-9-16)11-4-5-11/h3,11-12H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHZAWGWZIVRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.